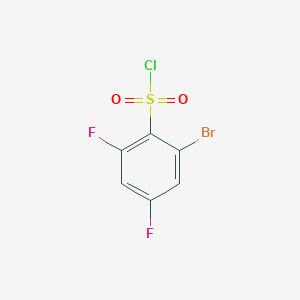

2-Bromo-4,6-difluorobenzenesulfonyl chloride

Beschreibung

The exact mass of the compound 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDIILUAEZRJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381167 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-42-4 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-Bromo-4,6-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-Bromo-4,6-difluorobenzenesulfonyl chloride, a key building block in medicinal chemistry and organic synthesis.

Introduction

This compound is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrClF₂O₂S.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other complex organic molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine and sulfonyl chloride moieties offer versatile handles for further chemical transformations.

Physicochemical and Spectroscopic Properties

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂BrClF₂O₂S | [1] |

| Molecular Weight | 291.50 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 266 °F (130 °C) | |

| Density | 1.930 g/mL at 25 °C | |

| Refractive Index | n20/D >1.566 | |

| CAS Number | 351003-42-4 |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Aromatic proton signals are observed in the downfield region between 7.0 and 8.0 ppm, consistent with the deshielding effects of the electron-withdrawing substituents. | |

| IR Spectroscopy | The infrared spectrum shows prominent absorption bands characteristic of the sulfonyl chloride functional group. | |

| Mass Spectrometry | Predicted [M+H]⁺: 290.86882 m/z |

Synthesis

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 2-bromo-4,6-difluorobenzene with chlorosulfonic acid.[1]

Synthetic Pathway

The synthesis involves the direct sulfonation of the substituted benzene ring.

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound. This protocol is based on established methods for the sulfonation of halogenated benzenes and should be optimized for specific laboratory conditions and scale.

Materials:

-

2-Bromo-4,6-difluorobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Reaction: To the stirred chlorosulfonic acid, add 2-bromo-4,6-difluorobenzene dropwise at a controlled temperature (typically 0-5 °C using an ice bath).

-

Heating and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is extracted with chloroform.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.

Safety Precautions:

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Ensure proper trapping of the off-gases.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterized final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a valuable synthetic intermediate. The outlined synthesis via sulfonation of 2-bromo-4,6-difluorobenzene provides a direct route to this compound. The provided physicochemical and spectroscopic data serve as a reference for its characterization. Researchers and drug development professionals can utilize this information for the design and synthesis of new chemical entities with potential therapeutic applications.

References

In-Depth Technical Guide: 2-Bromo-4,6-difluorobenzenesulfonyl chloride (CAS Number 351003-42-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzenesulfonyl chloride, a key building block in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide presents general methodologies and representative protocols based on established chemical principles and analogous compounds.

Core Compound Properties

This compound is a polysubstituted aromatic sulfonyl chloride. Its unique combination of a reactive sulfonyl chloride group and a halogenated phenyl ring makes it a valuable reagent for introducing the 2-bromo-4,6-difluorobenzenesulfonyl moiety into target molecules. This substitution pattern is of particular interest in drug discovery, as the presence of bromine and fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 351003-42-4 | |

| Molecular Formula | C₆H₂BrClF₂O₂S | [2] |

| Molecular Weight | 291.50 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 266 °F (130 °C) | |

| Density | 1.930 g/mL at 25 °C | |

| Hazard Class | Skin Corrosion 1B | [2] |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

Synthesis

The most common method for the synthesis of this compound is the electrophilic aromatic substitution (sulfonation) of 2-bromo-4,6-difluorobenzene using chlorosulfuric acid.[1]

General Experimental Protocol for Synthesis

Reaction: Sulfonation of 2-bromo-4,6-difluorobenzene

Reagents:

-

2-bromo-4,6-difluorobenzene

-

Chlorosulfuric acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, for conversion of sulfonic acid to sulfonyl chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching solution (e.g., ice-water)

Procedure:

-

In a fume hood, a solution of 2-bromo-4,6-difluorobenzene in an anhydrous solvent is cooled in an ice bath.

-

Chlorosulfuric acid is added dropwise to the cooled solution, maintaining a low temperature.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by pouring the mixture onto ice.

-

The aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation under reduced pressure or crystallization.

Note: This is a representative protocol. Optimization of reaction times, temperatures, and purification methods would be necessary for specific applications.

References

An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-4,6-difluorobenzenesulfonyl chloride, a key intermediate in synthetic and medicinal chemistry.

Molecular Structure and Identification

This compound is an organosulfur compound featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonyl chloride functional group.[1] The precise arrangement of these substituents—bromine at the 2-position, fluorine atoms at the 4- and 6-positions, and the sulfonyl chloride group at the 1-position—confers unique reactivity and makes it a valuable building block in the synthesis of complex molecules.[1]

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 351003-42-4[1] |

| Molecular Formula | C₆H₂BrClF₂O₂S[1][2] |

| Molecular Weight | 291.50 g/mol [2] |

| Canonical SMILES | C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F[1] |

| InChI Key | LBDIILUAEZRJMW-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a solid at room temperature with properties that are influenced by its halogenated aromatic structure.[1]

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 41-44 °C[1] | Smolecule |

| Boiling Point | 266 °F (130 °C) | Sigma-Aldrich |

| Density | 1.930 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D >1.566 | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of this compound is not commonly detailed in a single published procedure. However, a reliable synthetic route can be constructed from established methodologies for the synthesis of its precursors and the conversion of aromatic amines to sulfonyl chlorides. The most plausible pathway involves the bromination of 2,4-difluoroaniline, followed by a Sandmeyer-type chlorosulfonylation of the resulting 2-bromo-4,6-difluoroaniline.

Synthetic Workflow

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Bromo-4,6-difluoroaniline (Precursor)

This protocol is adapted from established procedures for the bromination of substituted anilines.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoroaniline in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-4,6-difluoroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is a representative Sandmeyer reaction for the conversion of an aniline to a sulfonyl chloride.

-

Diazotization:

-

Suspend 2-bromo-4,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

-

Chlorosulfonylation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride to this solution.

-

Cool the sulfur dioxide solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide solution with vigorous stirring. Control the rate of addition to maintain the temperature and manage the evolution of nitrogen gas.

-

-

Workup and Isolation:

-

After the addition is complete and gas evolution has ceased, stir the reaction mixture for an additional hour at room temperature.

-

Pour the reaction mixture onto crushed ice and water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

An IR spectrum is available on PubChem, from which characteristic peaks can be identified.[2] The sulfonyl chloride group is expected to show strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~1380 | Asymmetric SO₂ stretch |

| ~1180 | Symmetric SO₂ stretch |

| ~1600-1450 | Aromatic C=C stretching |

| ~1250-1000 | C-F stretching |

| ~600-500 | S-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined high-resolution NMR data with full assignments are not currently published. Based on the structure and data from analogous compounds, the following characteristics would be expected in the respective spectra:

-

¹H NMR: The spectrum would show two aromatic protons, likely appearing as complex multiplets in the downfield region (δ 7.0-8.0 ppm) due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbons attached to the electronegative fluorine and sulfonyl chloride groups would be shifted downfield.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons.

Mass Spectrometry (MS)

Predicted mass spectral data indicates the following major ions:

| m/z | Adduct |

| 290.86882 | [M+H]⁺ |

| 312.85076 | [M+Na]⁺ |

| 288.85426 | [M-H]⁻ |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for introducing the 2-bromo-4,6-difluorophenylsulfonyl moiety into molecules.[1] Its primary application lies in the field of medicinal chemistry for the synthesis of novel sulfonamides.[1]

The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. This trifunctional handle makes it a versatile starting material for creating libraries of complex molecules for drug discovery.

Application Workflow in Drug Discovery

Caption: A general workflow illustrating the use of the title compound in synthesizing potential drug candidates.

Safety and Handling

This compound is classified as a corrosive substance.[2] It is known to cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Code |

| Causes severe skin burns and eye damage | H314 |

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Spectroscopic and Structural Elucidation of 2-Bromo-4,6-difluorobenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,6-difluorobenzenesulfonyl chloride, a key reagent and building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The structural integrity and purity of this compound (C₆H₂BrClF₂O₂S, Mol. Wt.: 291.50 g/mol ) have been confirmed through multi-spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule. The spectra for this compound are consistent with its substituted benzene ring structure.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.0 - 8.0 | Multiplet | Aromatic H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 120 - 150 | Aromatic C |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -100 to -140 | Aromatic F |

Note: Specific chemical shifts and coupling constants are dependent on the solvent and instrument frequency used.

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the characteristic functional groups present in the molecule. The data confirms the presence of the sulfonyl chloride and the halogenated aromatic ring.[1][2]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380 - 1400 | Strong | Asymmetric SO₂ Stretch |

| 1180 - 1200 | Strong | Symmetric SO₂ Stretch |

| 1000 - 1300 | Medium-Strong | C-F Stretch |

| 500 - 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted data suggests a complex fragmentation pattern due to the presence of multiple halogen isotopes (Br and Cl).

Table 5: Predicted Mass Spectrometry Data

| m/z | Adduct |

| 290.86882 | [M+H]⁺ |

| 312.85076 | [M+Na]⁺ |

| 288.85426 | [M-H]⁻ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm for ¹H and ¹³C) or an external standard for ¹⁹F NMR. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.[2] A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be acquired using a mass spectrometer coupled with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. For GC-MS, a dilute solution of the compound in a volatile organic solvent is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For more specific applications or advanced analytical techniques, further investigation and consultation of specialized literature are recommended.

References

An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzenesulfonyl Chloride: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4,6-difluorobenzenesulfonyl chloride. It also details experimental protocols for its synthesis and highlights its significance as a versatile building block in the development of new chemical entities, particularly within medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated aromatic sulfonyl chloride.[1] Its unique substitution pattern, featuring two fluorine atoms and a bromine atom on the benzene ring, imparts specific reactivity and properties that make it a valuable reagent in organic synthesis.[1] The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |

| Molecular Weight | 291.50 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 41 to 44 °C | [1] |

| Boiling Point | 266 °F (130 °C) | |

| Density | 1.930 g/mL at 25 °C | |

| Refractive Index | n20/D >1.566 | |

| InChI | 1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H | [2] |

| InChIKey | LBDIILUAEZRJMW-UHFFFAOYSA-N | [2] |

| SMILES | Fc1cc(F)c(c(Br)c1)S(Cl)(=O)=O | |

| CAS Number | 351003-42-4 |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 2-bromo-4,6-difluorobenzene with chlorosulfonic acid.[1] The electron-withdrawing nature of the halogen substituents influences the reactivity of the benzene ring, necessitating controlled reaction conditions.[1]

This sulfonyl chloride is a key intermediate for introducing the 2-bromo-4,6-difluorobenzenesulfonyl moiety into various molecules.[1] Its reactivity is characterized by nucleophilic substitution at the sulfonyl group, hydrolysis, and the formation of sulfonamides upon reaction with amines.[1]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on general procedures for the sulfonation of halogenated benzenes.

Materials:

-

2-bromo-4,6-difluorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4,6-difluorobenzene.

-

The flask is cooled in an ice bath to 0 °C.

-

Chlorosulfonic acid is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is extracted three times with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity or involvement in specific signaling pathways, it serves as a crucial building block in the synthesis of novel sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry with a broad range of therapeutic applications, including antibacterial, antifungal, and antitumor activities.[3][4]

The presence of the bromo and difluoro substituents on the phenyl ring of this reagent can significantly influence the physicochemical properties of the resulting sulfonamides, such as lipophilicity and metabolic stability.[1] These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates.[1] Researchers have utilized this compound to synthesize various heterocyclic and non-heterocyclic derivatives with potential therapeutic applications.[1]

Visualizing the Synthetic Utility

The following diagrams, generated using Graphviz, illustrate the synthesis of this compound and its subsequent application in the synthesis of sulfonamides, which are key for developing new therapeutic agents.

References

An In-Depth Technical Guide to 2-Bromo-4,6-difluorobenzenesulfonyl Chloride: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzenesulfonyl chloride, a versatile building block in modern medicinal chemistry. The document details its discovery and history, outlines its synthesis, and explores its application in the development of bioactive molecules, particularly kinase inhibitors. Detailed experimental protocols and characterization data are provided to support researchers in their synthetic endeavors.

Introduction

This compound is a halogenated aromatic sulfonyl chloride that has emerged as a valuable reagent in organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, two deactivating fluorine atoms, and a synthetically versatile bromine atom, offers a trifecta of functionalities for the construction of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of derivative compounds, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions. This guide will delve into the known history, synthesis, and application of this important chemical entity.

Discovery and History

The first documentation of this compound in the PubChem database dates to July 19, 2005.[1] Its emergence is rooted in the broader development of fluorinated organic compounds and their increasing importance in medicinal chemistry. While a singular seminal publication detailing its initial synthesis is not prominent, its preparation follows established principles of organic chemistry. The primary route to this compound is the sulfonation of 2-bromo-4,6-difluorobenzene.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClF₂O₂S | [1] |

| Molecular Weight | 291.50 g/mol | [1] |

| CAS Number | 351003-42-4 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the direct sulfonation of 2-bromo-4,6-difluorobenzene using chlorosulfonic acid.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

Materials: 2-bromo-4,6-difluorobenzene, Chlorosulfonic acid.

-

Procedure: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-bromo-4,6-difluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Applications in Drug Discovery: Synthesis of a Dabrafenib Analogue

The utility of this compound in medicinal chemistry can be exemplified by its potential use in the synthesis of analogues of known kinase inhibitors. Dabrafenib, a potent inhibitor of BRAF kinase, contains a 2,6-difluorobenzenesulfonamide moiety.[3][4] The bromo-analogue of this core structure can be readily synthesized using this compound, providing a route to novel compounds for structure-activity relationship (SAR) studies.

Synthesis of a N-(pyrimidin-4-yl)-2-bromo-4,6-difluorobenzenesulfonamide (A Dabrafenib Analogue Core)

Reaction Scheme:

Caption: Synthesis of a Dabrafenib analogue core.

Detailed Experimental Protocol:

-

Materials: this compound, 4-aminopyrimidine, Pyridine, Dichloromethane (DCM).

-

Procedure: To a solution of 4-aminopyrimidine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq). Cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise. Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired sulfonamide.

Biological Context: Targeting the MAPK/ERK Signaling Pathway

Sulfonamides derived from substituted benzenesulfonyl chlorides, such as the Dabrafenib analogue described above, are often designed to target protein kinases. Dabrafenib itself is an inhibitor of BRAF, a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway.[3] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting cell proliferation and survival, and are frequently observed in various cancers, including melanoma.

Caption: Inhibition of the MAPK/ERK signaling pathway.

The development of novel BRAF inhibitors often involves the synthesis of a library of analogues to explore the SAR and optimize properties such as potency, selectivity, and pharmacokinetic profile. The use of this compound allows for the introduction of a bromo-substituent on the phenyl ring of the sulfonamide moiety, which can be further modified to probe interactions within the kinase active site or to attach other functional groups.

Conclusion

This compound is a relatively modern yet highly valuable reagent in the toolkit of medicinal chemists. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of complex sulfonamides and other derivatives. The strategic placement of fluorine and bromine atoms provides opportunities to fine-tune the biological and physical properties of the resulting molecules. As the quest for novel therapeutics continues, the application of such specialized building blocks will undoubtedly play a crucial role in the discovery of next-generation drugs targeting a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-difluorobenzenesulfonyl Chloride via Sulfonation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4,6-difluorobenzenesulfonyl chloride, a key building block in medicinal chemistry and drug development. The primary synthetic route discussed is the electrophilic aromatic sulfonation of 1-bromo-3,5-difluorobenzene. This document details the chemical properties of the involved compounds, a representative experimental protocol, and the underlying reaction mechanism.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-bromo-4,6-difluorobenzenesulfonyl moiety into target molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that are of interest in the design of novel therapeutic agents. The sulfonyl chloride functional group serves as a reactive handle for the formation of sulfonamides, sulfonates, and other derivatives.

The synthesis of this compound is most commonly achieved through the sulfonation of a suitable precursor, 1-bromo-3,5-difluorobenzene, using chlorosulfonic acid. This method represents a classical approach to the formation of arylsulfonyl chlorides, adapted for a polyhalogenated substrate.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of Key Compounds

| Property | 1-Bromo-3,5-difluorobenzene | This compound |

| Molecular Formula | C₆H₃BrF₂ | C₆H₂BrClF₂O₂S |

| Molecular Weight | 192.99 g/mol | 291.50 g/mol |

| Appearance | Colorless liquid | Solid |

| CAS Number | 461-96-1 | 351003-42-4 |

| Boiling Point | ~140 °C | 266 °F (lit.) |

| Melting Point | Not applicable | 41-44 °C |

| Density | 1.676 g/mL at 25 °C (lit.) | 1.930 g/mL at 25 °C (lit.) |

Synthetic Pathway

The overall synthetic pathway for this compound is a two-step process, starting from 3,5-difluoroaniline. The first step involves a Sandmeyer reaction to produce the key intermediate, 1-bromo-3,5-difluorobenzene. The second step is the chlorosulfonation of this intermediate.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Bromo-3,5-difluorobenzene (Sandmeyer Reaction)

A common and high-yielding method for the synthesis of 1-bromo-3,5-difluorobenzene is the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction.

Detailed Methodology:

-

Diazotization: 3,5-difluoroaniline is dissolved in aqueous hydrobromic acid and the solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is then gently warmed to facilitate the evolution of nitrogen gas and the formation of the product.

-

Work-up and Purification: The reaction mixture is subjected to steam distillation. The organic layer of the distillate is separated, washed with a dilute base solution and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to yield pure 1-bromo-3,5-difluorobenzene.

Synthesis of this compound (Sulfonation)

The following is a representative experimental protocol for the chlorosulfonation of 1-bromo-3,5-difluorobenzene.

Table 2: Representative Reaction Parameters for Sulfonation

| Parameter | Value |

| Starting Material | 1-Bromo-3,5-difluorobenzene |

| Reagent | Chlorosulfonic acid (ClSO₃H) |

| Molar Ratio (Substrate:Reagent) | 1 : 3-5 |

| Reaction Temperature | 0 °C to room temperature, then gentle heating (e.g., 50-60 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, extraction with an organic solvent |

| Purification | Recrystallization or distillation under reduced pressure |

Detailed Methodology:

-

Reaction Setup: In a fume hood, a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl) is charged with 1-bromo-3,5-difluorobenzene.

-

Reagent Addition: The flask is cooled in an ice bath to 0 °C. Chlorosulfonic acid is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for a designated period. The mixture may then be gently heated to ensure complete reaction.

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration and washed with cold water. Alternatively, the product can be extracted with a suitable organic solvent such as dichloromethane.

-

Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The sulfonation of 1-bromo-3,5-difluorobenzene is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in chlorosulfonic acid. The bromine and fluorine atoms are deactivating but ortho-, para-directing. The sulfonation is expected to occur at the 2-position, which is ortho to the bromine and para to one of the fluorine atoms, and sterically the most accessible position.

Caption: Simplified mechanism of the sulfonation of 1-bromo-3,5-difluorobenzene.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The starting material, 1-bromo-3,5-difluorobenzene , is a halogenated aromatic compound and should be handled with care.

-

The final product, This compound , is also corrosive and will release HCl upon contact with moisture.

Conclusion

The synthesis of this compound via the sulfonation of 1-bromo-3,5-difluorobenzene is a feasible and direct method for obtaining this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the final product. The provided experimental protocol and workflow offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable compound.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-4,6-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for the electrophilic aromatic substitution (EAS) of 2-bromo-4,6-difluorobenzenesulfonyl chloride. This polysubstituted benzene derivative presents a unique case study in EAS chemistry due to the complex interplay of directing effects from multiple electron-withdrawing substituents. This document outlines the predicted reactivity and regioselectivity of this substrate in key EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed, predictive experimental protocols based on established principles for highly deactivated aromatic systems. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and functionalization of complex aromatic building blocks for pharmaceutical and agrochemical applications.

Introduction

This compound is a functionalized aromatic compound with significant potential as a building block in medicinal and materials chemistry.[1] Its utility stems from the presence of multiple reactive sites, including the sulfonyl chloride moiety and the carbon-halogen bonds, which can be exploited for diverse chemical transformations. Electrophilic aromatic substitution (EAS) offers a powerful strategy to further functionalize the aromatic ring, introducing additional substituents that can modulate the molecule's physicochemical and biological properties.

However, the aromatic ring of this compound is highly deactivated towards electrophilic attack. This is a consequence of the strong electron-withdrawing inductive effects of the two fluorine atoms, the bromine atom, and the potent electron-withdrawing resonance and inductive effects of the sulfonyl chloride group.[2][3][4][5] Understanding the cumulative impact of these substituents on the reactivity and regioselectivity of EAS reactions is paramount for the successful design of synthetic routes utilizing this substrate.

Theoretical Considerations: Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. These groups can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directing.

-

Activating Groups: Increase the rate of EAS compared to benzene. They are typically electron-donating groups.

-

Deactivating Groups: Decrease the rate of EAS compared to benzene. They are typically electron-withdrawing groups.[2][4][5]

-

Ortho-, Para-Directors: Direct the incoming electrophile to the positions ortho and para to themselves. Most activating groups and halogens fall into this category.

-

Meta-Directors: Direct the incoming electrophile to the position meta to themselves. Most deactivating groups are meta-directors.

In the case of this compound, all substituents are deactivating.[2][5] The directing effects are as follows:

-

-Br (Bromo): Deactivating, Ortho-, Para-directing.

-

-F (Fluoro): Deactivating, Ortho-, Para-directing.

-

-SO₂Cl (Sulfonyl chloride): Strongly deactivating, Meta-directing.

The positions on the benzene ring are numbered starting from the carbon bearing the sulfonyl chloride group as C1.

The interplay of these directing effects will determine the position of substitution. The powerful meta-directing influence of the sulfonyl chloride group at C1 will direct incoming electrophiles to the C3 and C5 positions. The ortho-, para-directing halogens will also influence the regioselectivity. The fluorine at C4 directs to its ortho positions (C3 and C5). The fluorine at C6 directs to its ortho position (C5) and its para position (C3). The bromine at C2 directs to its ortho position (C3) and its para position (C5).

Therefore, there is a consensus among the directing groups for substitution to occur at the C3 and C5 positions . Steric hindrance may play a role in favoring one of these positions over the other, depending on the size of the incoming electrophile.

Key Electrophilic Aromatic Substitution Reactions

Due to the highly deactivated nature of the ring, forcing conditions (e.g., high temperatures, strong Lewis acids, and highly reactive electrophiles) will likely be necessary to achieve successful substitution.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group that can be further transformed, for example, by reduction to an amine.

Predicted Reaction:

Predicted Nitration of the Substrate.

Experimental Protocol (Predictive):

-

To a stirred, cooled (0-5 °C) solution of this compound in a suitable inert solvent (e.g., dichloromethane or neat sulfuric acid), slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The reaction mixture is allowed to warm to room temperature and may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of the product mixture can be achieved by column chromatography or recrystallization to separate the C3 and C5 isomers.

Halogenation

Further halogenation of the ring can introduce additional bromine or chlorine atoms.

Predicted Reaction:

Predicted Halogenation of the Substrate.

Experimental Protocol (Predictive):

-

To a solution of this compound in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add a catalytic amount of a Lewis acid (e.g., FeBr₃ for bromination or AlCl₃ for chlorination).

-

Slowly add the halogen (bromine or chlorine) to the stirred mixture at room temperature. The reaction may require heating to initiate.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with an aqueous solution of sodium thiosulfate (for bromination) or sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

-

The resulting crude product can be purified by chromatography or recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not feasible on highly deactivated aromatic rings like this compound. The strong electron-withdrawing nature of the substituents makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.

Data Summary (Predictive)

Due to the absence of specific experimental data, the following table provides predicted outcomes based on the theoretical principles discussed. The yields are speculative and would be highly dependent on the optimization of reaction conditions.

| Reaction Type | Electrophile | Reagents and Conditions | Predicted Major Products | Predicted Yield Range |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, Heat | 2-Bromo-4,6-difluoro-3-nitrobenzenesulfonyl chloride and 2-Bromo-4,6-difluoro-5-nitrobenzenesulfonyl chloride | Low to Moderate |

| Bromination | Br⁺ | Br₂, FeBr₃, Heat | 2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride and 2,5-Dibromo-4,6-difluorobenzenesulfonyl chloride | Low |

| Chlorination | Cl⁺ | Cl₂, AlCl₃, Heat | 2-Bromo-3-chloro-4,6-difluorobenzenesulfonyl chloride and 2-Bromo-5-chloro-4,6-difluorobenzenesulfonyl chloride | Low |

| Friedel-Crafts | R⁺ / RCO⁺ | Alkyl/Acyl Halide, Lewis Acid | No Reaction Expected | 0% |

Signaling Pathways and Experimental Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for the electrophilic aromatic substitution on the substrate.

General EAS Mechanism.

Predictive Experimental Workflow

The logical flow for conducting an electrophilic aromatic substitution on the title compound is depicted below.

General Experimental Workflow.

Conclusion and Future Directions

This compound represents a challenging yet potentially rewarding substrate for electrophilic aromatic substitution. The severe deactivation of the aromatic ring necessitates the use of forcing reaction conditions. The directing effects of the substituents strongly suggest that substitution will occur at the C3 and C5 positions.

The lack of specific experimental data in the current literature highlights an opportunity for further research. A systematic study of the nitration, halogenation, and potentially other EAS reactions on this substrate would be of significant value to the scientific community. Such studies would not only provide a library of novel, highly functionalized aromatic building blocks but also contribute to a deeper understanding of the reactivity of polysubstituted, electron-deficient aromatic systems. For drug development professionals, the ability to predictably functionalize this scaffold could open new avenues for the design of bioactive molecules with tailored properties.

References

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Bromo-4,6-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluorobenzenesulfonyl chloride is a versatile polyhalogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two strongly electron-withdrawing fluorine atoms, a sterically influential bromine atom, and a highly reactive sulfonyl chloride functional group, offers a valuable scaffold for the synthesis of novel therapeutic agents and complex molecular architectures.[1] The presence of multiple halogens can influence crucial pharmacokinetic properties such as metabolic stability and membrane permeability, making its derivatives attractive candidates for drug discovery programs.[1]

This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride group in this compound. It details the synthesis of the parent compound, its key reactions with nucleophiles, and the electronic and steric effects that govern its reactivity. This document is intended to serve as a practical resource for researchers in drug development and synthetic chemistry, providing detailed experimental protocols and structured data to facilitate its application in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClF₂O₂S | [2][3] |

| Molecular Weight | 291.50 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 266 °F (lit.) | [3] |

| Density | 1.930 g/mL at 25 °C (lit.) | [3] |

| CAS Number | 351003-42-4 | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of 2-bromo-4,6-difluorobenzene using chlorosulfuric acid.[1] An alternative and widely applicable method for the synthesis of aryl sulfonyl chlorides involves the diazotization of an appropriate aniline derivative followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

General Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from established procedures for the synthesis of substituted benzenesulfonyl chlorides.

Materials:

-

2-Bromo-4,6-difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) in Acetic Acid

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 2-Bromo-4,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Chlorosulfonation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C.

-

Add a catalytic amount of Copper(II) Chloride.

-

Slowly add the cold diazonium salt solution from the previous step to this mixture. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

References

The Strategic Dance of Halogens: A Technical Guide to 2-Bromo-4,6-difluorobenzenesulfonyl Chloride in Synthetic Chemistry

For Immediate Release

[City, State] – In the intricate world of drug discovery and fine chemical synthesis, the precise arrangement of functional groups on a molecule dictates its reactivity and potential applications. This technical guide delves into the core functionalities of 2-Bromo-4,6-difluorobenzenesulfonyl chloride, a versatile building block whose synthetic utility is orchestrated by the distinct roles of its bromine and fluorine substituents. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its properties, synthesis, and reactivity, supported by experimental insights and data.

Core Compound Properties

This compound is a solid at room temperature with a melting point in the range of 41 to 44 °C.[1] Its molecular structure is characterized by a benzene ring substituted with a sulfonyl chloride group, a bromine atom, and two fluorine atoms, leading to a molecular formula of C₆H₂BrClF₂O₂S and a molecular weight of 291.50 g/mol .[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClF₂O₂S | [2][3] |

| Molecular Weight | 291.50 g/mol | [1][2][3] |

| CAS Number | 351003-42-4 | [2][3] |

| Melting Point | 41-44 °C | [1] |

| Density | 1.930 g/mL at 25 °C | [3] |

| Refractive Index | n20/D >1.566 | [3] |

The Synthetic Overture: Preparation of the Core Scaffold

The primary route for the synthesis of this compound involves the direct sulfonation of 1-bromo-3,5-difluorobenzene. This electrophilic aromatic substitution reaction utilizes a strong sulfonating agent, typically chlorosulfonic acid, to introduce the sulfonyl chloride moiety onto the aromatic ring.

Experimental Protocol: Sulfonation of 1-bromo-3,5-difluorobenzene

Materials:

-

1-bromo-3,5-difluorobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Inert solvent (e.g., dichloromethane)

-

Quenching solution (e.g., ice-water)

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3,5-difluorobenzene in an appropriate inert solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The molar ratio of chlorosulfonic acid to the starting material is a critical parameter to be optimized.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Note: Specific reaction times, solvent volumes, and purification methods may vary and require optimization for yield and purity.

The Dichotomy of Halogen Reactivity: Roles of Bromine and Fluorine

The synthetic versatility of this compound stems from the distinct and complementary roles of its halogen substituents.

The Fluorine Effect: Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms at positions 4 and 6 exert a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This effect significantly reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This activation is crucial for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. The fluorine atoms stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy and facilitating the substitution.

This activation is pivotal in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications. The reaction of this compound with primary or secondary amines proceeds readily, driven by the electrophilicity of the sulfur atom, which is enhanced by the fluorine substituents.

The Bromine Handle: A Gateway to Carbon-Carbon Bond Formation

The bromine atom at the 2-position serves as a versatile synthetic handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the construction of complex molecular architectures.

Common palladium-catalyzed cross-coupling reactions utilizing the bromo-substituent include:

-

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[5]

Key Experimental Protocols and Applications

Synthesis of Sulfonamides

The reaction of this compound with amines is a cornerstone of its application in medicinal chemistry.

General Experimental Protocol for Sulfonamide Synthesis:

Materials:

-

This compound

-

Primary or secondary amine

-

Base (e.g., triethylamine, pyridine)

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve the amine and the base in the chosen aprotic solvent in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the amine solution.

-

Allow the reaction to warm to room temperature and stir for a designated time, monitoring for completion.

-

Upon completion, wash the reaction mixture with water and an acidic solution (e.g., dilute HCl) to remove excess amine and base.

-

Dry the organic layer, concentrate it, and purify the resulting sulfonamide by recrystallization or column chromatography.

| Amine | Base | Solvent | Yield (%) | Reference |

| Morpholine | Triethylamine | Dichloromethane | >90 (representative) | General procedure[6] |

| Aniline | Pyridine | Acetonitrile | >85 (representative) | General procedure[7] |

| Benzylamine | Triethylamine | Dichloromethane | >90 (representative) | General procedure[8] |

| Note: Yields are representative for sulfonamide synthesis from sulfonyl chlorides and may vary for this specific substrate. |

Palladium-Catalyzed Cross-Coupling Reactions

The following are generalized protocols for common cross-coupling reactions. Specific conditions for this compound derivatives may require optimization.

Representative Protocol for Suzuki Coupling: [9][10][11]

Materials:

-

A derivative of this compound (e.g., the corresponding sulfonamide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a degassed reaction vessel, add the bromo-substrate, arylboronic acid, palladium catalyst, ligand, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry, concentrate, and purify the product by chromatography.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a dual-mode of reactivity. The fluorine substituents activate the aromatic ring for nucleophilic attack at the sulfonyl chloride group, facilitating the efficient synthesis of sulfonamides. Concurrently, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This orchestrated interplay of halogen effects makes it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant biological or material properties.

References

- 1. Buy this compound | 351003-42-4 [smolecule.com]

- 2. This compound | C6H2BrClF2O2S | CID 2778863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴-4,6-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 2-Bromo-4,6-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents due to their diverse biological activities. The synthesis of novel sulfonamide derivatives is a critical step in drug discovery and development. 2-Bromo-4,6-difluorobenzenesulfonyl chloride is a valuable building block for this purpose, offering a unique substitution pattern that can influence the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity. The presence of the bromo and fluoro substituents provides handles for further synthetic modifications, making it a versatile reagent for the creation of compound libraries.

These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides using this compound. Included are detailed experimental protocols for the synthesis of the sulfonyl chloride precursor and its subsequent reaction with various amines, along with diagrams illustrating the synthetic workflows.

Synthesis of this compound

The synthesis of the key starting material, this compound, can be achieved from the corresponding aniline, 2-bromo-4,6-difluoroaniline, via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound and may require optimization.

-

Diazotization:

-

In a reaction vessel, suspend 2-bromo-4,6-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05-1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid or an aqueous solution of thionyl chloride, and cool it to -5 to 0 °C.

-

Add a catalytic amount of copper(I) chloride to this solution.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the sulfur dioxide solution, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at low temperature.

-

-

Work-up and Purification:

-

The precipitated product can be collected by filtration.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Synthesis of N-Substituted 2-Bromo-4,6-difluorobenzenesulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base is a robust method for the synthesis of the corresponding sulfonamides.

General Reaction Scheme

Caption: General synthesis of N-substituted 2-Bromo-4,6-difluorobenzenesulfonamides.

Experimental Workflow: Sulfonamide Synthesis

Caption: Workflow for the synthesis and purification of sulfonamides.

Detailed General Protocol for Sulfonamide Synthesis

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 - 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, such as pyridine or triethylamine (1.5 - 2.0 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

-

Reaction:

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization from a suitable solvent.

-

Data Presentation

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 12 | 85 |

| 2 | Benzylamine | Triethylamine | THF | 8 | 92 |

| 3 | Cyclohexylamine | Triethylamine | DCM | 6 | 88 |

| 4 | Morpholine | Triethylamine | DCM | 4 | 95 |

| 5 | N-Methylaniline | Pyridine | THF | 24 | 75 |

Characterization

The synthesized sulfonamides should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.

-

Melting Point: To assess the purity of solid products.

Safety Information

-

This compound is corrosive and causes severe skin burns and eye damage.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Amines and solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocol for the Synthesis of N-Substituted 2-Bromo-4,6-difluorobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of N-substituted 2-bromo-4,6-difluorobenzenesulfonamides through the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with primary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-bromo-4,6-difluoro substitution pattern on the phenyl ring offers unique electronic properties and potential for further functionalization, making these derivatives valuable scaffolds in drug discovery programs.

Reaction Principle

The synthesis of N-substituted 2-bromo-4,6-difluorobenzenesulfonamides is achieved via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion. A base, typically a tertiary amine such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the primary amine and ensuring the reaction proceeds to completion.

Data Presentation

The following table summarizes representative examples of reactions between substituted benzenesulfonyl chlorides and primary amines, providing insights into typical reaction conditions and yields.

| Entry | Sulfonyl Chloride | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromo-2,4-difluorobenzenesulfonyl chloride | Isoxazol-3-amine | n-Butyllithium | Tetrahydrofuran | -78 to RT | 16 | 39 | (US Patent 10,745,392 B2) |

| 2 | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | Ammonium hydroxide | (Excess reagent) | Tetrahydrofuran/Water | -10 to RT | - | 82 | (WO Patent 2021/61803 A1)[1] |

| 3 | 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | RT | 12 | >95 | (General Protocol) |

| 4 | 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95 | (General Protocol) |

Note: RT = Room Temperature. While entries 1 and 2 are for isomers of the title sulfonyl chloride, they provide valuable context for reaction conditions and expected yields.

Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Anhydrous triethylamine (1.5-2.0 eq) or Anhydrous pyridine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or Anhydrous tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-